Cas no 28304-66-7 (Bicyclo[2.2.1]hept-2-ene,5-ethylidene-, (5Z)-)

Bicyclo[2.2.1]hept-2-ene,5-ethylidene-, (5Z)- structure
28304-66-7 structure
Product Name:Bicyclo[2.2.1]hept-2-ene,5-ethylidene-, (5Z)-
Numero CAS:28304-66-7
MF:C9H12
MW:120.191582679749
CID:273146
PubChem ID:5463081
Update Time:2025-04-19

Bicyclo[2.2.1]hept-2-ene,5-ethylidene-, (5Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[2.2.1]hept-2-ene,5-ethylidene-, (5Z)-
    • (Z)-5-Ethylidene-bicyclo[2.2.1]hept-2-ene
    • 5-Ethylidene-2-norbornene, cis
    • Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, cis
    • Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, trans
    • 5S9TQH0VUV
    • BICYCLO(2.2.1)HEPT-2-ENE, 5-ETHYLIDENE-, (5Z)-
    • CIS-5-ETHYLIDENEBICYCLO(2.2.1)HEPT-2-ENE
    • trans-5-Ethylidene-bicyclo[2.2.1]hept-2-ene
    • OJOWICOBYCXEKR-WAPJZHGLSA-N
    • AKOS015916324
    • trans-5-ethylidenebicyclo[2.2.1]hept-2-ene
    • UNII-85015B2V0R
    • Q27269568
    • 2-Norbornene, 5-ethylidene-, (Z)-
    • (Z)-5-Ethylidenebicyclo(2.2.1)hept-2-ene
    • 16219-75-3
    • Tox21_303067
    • 5-Ethylidene-2-norbornene, (E)-
    • 5-Ethylidene-2-norbornene, trans
    • (z)-5-ethylidene-2norbornene
    • 5-ETHYLIDENE-2-NORBORNENE, CIS-
    • 28304-66-7
    • CIS-2-ETHYLIDENE-5-NORBORNENE
    • Tox21_201637
    • 5-Ethylidene-2-norbornene 100 microg/mL in Acetonitrile
    • DTXSID1025306
    • NCGC00259186-01
    • NCGC00257062-01
    • 85015B2V0R
    • (5Z)-5-ethylidenebicyclo[2.2.1]hept-2-ene
    • DTXCID505306
    • trans-5-Ethylidene-bicyclo(2,2,1)hept-2-ene
    • (Z)-5-ethylidene-2-norbornene
    • 5-ETHYLIDENE-2-NORBORNENE
    • 5-Ethylidene-2-norbornene, (Z)-
    • CAS-16219-75-3
    • UNII-5S9TQH0VUV
    • MDL: MFCD24390166
    • Inchi: 1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2-
    • Chiave InChI: OJOWICOBYCXEKR-WAPJZHGLSA-N
    • Sorrisi: C12C=CC(/C(=C\C)/C1)C2

Proprietà calcolate

  • Massa esatta: 120.0939
  • Massa monoisotopica: 120.0939
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 175
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 2.2

Proprietà sperimentali

  • Densità: Relative vapor density (air = 1): 4.1
  • Punto di fusione: -112 °F (USCG, 1999)
  • Punto di ebollizione: 297.7 °F at 760 mm Hg (USCG, 1999)
  • Punto di infiammabilità: 79 °F (NTP, 1992)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD